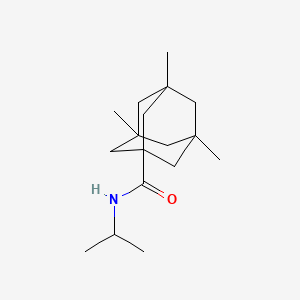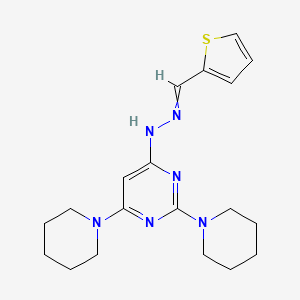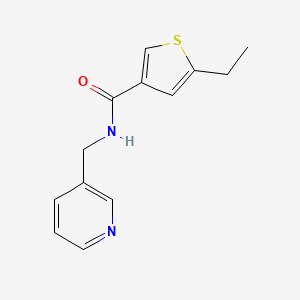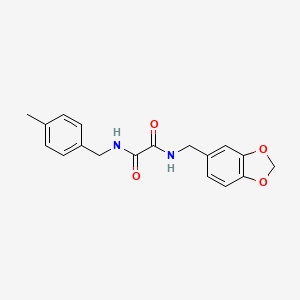
N-isopropyl-3,5,7-trimethyl-1-adamantanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-3,5,7-trimethyl-1-adamantanecarboxamide, also known as Isotamine, is a synthetic compound that has shown potential in scientific research applications. It belongs to the adamantane family of compounds and has a unique structure that makes it an interesting molecule for studying biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-isopropyl-3,5,7-trimethyl-1-adamantanecarboxamide is still not fully understood. However, it is believed that its neuroprotective and analgesic effects are due to its ability to modulate the activity of various receptors in the brain, including the NMDA receptor and the TRPV1 receptor.
Biochemical and Physiological Effects:
N-isopropyl-3,5,7-trimethyl-1-adamantanecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of the antioxidant glutathione, which can help protect cells from oxidative damage. Additionally, N-isopropyl-3,5,7-trimethyl-1-adamantanecarboxamide has been shown to reduce levels of inflammatory cytokines, which can help reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-isopropyl-3,5,7-trimethyl-1-adamantanecarboxamide is its high purity and reliability in synthesis. It is also relatively stable and can be stored for extended periods of time. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research on N-isopropyl-3,5,7-trimethyl-1-adamantanecarboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Parkinson's and Alzheimer's. Additionally, N-isopropyl-3,5,7-trimethyl-1-adamantanecarboxamide's analgesic properties make it an interesting molecule to study for the development of new pain medications. Further research is needed to fully understand the mechanism of action of N-isopropyl-3,5,7-trimethyl-1-adamantanecarboxamide and its potential applications in medicine.
Méthodes De Synthèse
The synthesis of N-isopropyl-3,5,7-trimethyl-1-adamantanecarboxamide involves the reaction of adamantane with isopropylamine and acetic anhydride. The product is then purified using column chromatography to obtain the final compound. This method has been optimized for high yield and purity, making it a reliable and efficient way to produce N-isopropyl-3,5,7-trimethyl-1-adamantanecarboxamide for research purposes.
Applications De Recherche Scientifique
N-isopropyl-3,5,7-trimethyl-1-adamantanecarboxamide has been studied for its potential as a neuroprotective agent, specifically in the treatment of Parkinson's disease. It has been shown to have antioxidant properties, which can help protect neurons from oxidative stress and damage. Additionally, N-isopropyl-3,5,7-trimethyl-1-adamantanecarboxamide has been studied for its potential as an analgesic, as it has been shown to reduce pain in animal models.
Propriétés
IUPAC Name |
3,5,7-trimethyl-N-propan-2-yladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-12(2)18-13(19)17-9-14(3)6-15(4,10-17)8-16(5,7-14)11-17/h12H,6-11H2,1-5H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEAURNEENMLKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C12CC3(CC(C1)(CC(C3)(C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-3,5,7-trimethyl-1-adamantanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]-1H-benzimidazole-5-carboxylate](/img/structure/B4895164.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-2-naphthalenesulfonamide](/img/structure/B4895167.png)
![5-ethyl-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4895172.png)
![ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B4895181.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4895208.png)

![4-({3-[allyl(dimethyl)ammonio]propanoyl}amino)-4-methyltetrahydro-3-thiophenesulfonate 1,1-dioxide](/img/structure/B4895215.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-5-methyl-2-pyrazinecarboxamide](/img/structure/B4895235.png)


![methyl 2-amino-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4895261.png)

![6-(2-ethoxy-1-naphthyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4895285.png)